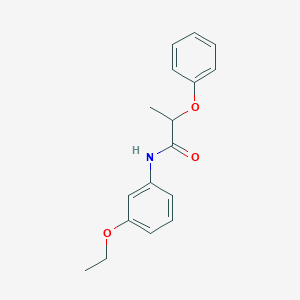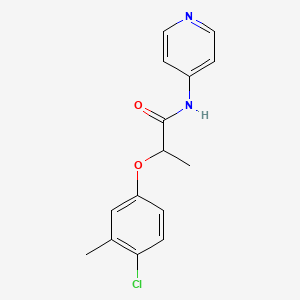![molecular formula C20H23N3O3 B4408153 N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B4408153.png)
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methoxybenzamide
説明
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methoxybenzamide, also known as APMA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. APMA belongs to the class of benzamides and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
作用機序
The mechanism of action of N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methoxybenzamide is not fully understood, but it is believed to act on various molecular targets such as G protein-coupled receptors, ion channels, and enzymes. This compound has been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which may contribute to its neuroprotective effects. This compound has also been shown to inhibit the activity of various enzymes such as tyrosine kinase and topoisomerase, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including neuroprotective, anti-tumor, and immunomodulatory effects. In neurology, this compound has been shown to protect neurons from oxidative stress and inflammation, which may contribute to its neuroprotective effects. In oncology, this compound has been shown to induce apoptosis and inhibit cell proliferation, which may contribute to its anti-tumor effects. In immunology, this compound has been shown to modulate the activity of immune cells such as T cells and macrophages, which may contribute to its immunomodulatory effects.
実験室実験の利点と制限
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methoxybenzamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound also has some limitations, including its potential toxicity and limited availability. This compound should be used with caution in lab experiments, and appropriate safety measures should be taken.
将来の方向性
There are several future directions for N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methoxybenzamide research, including further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in various scientific research fields. This compound may have potential applications in the treatment of various diseases such as neurodegenerative diseases, cancer, and autoimmune diseases. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
科学的研究の応用
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methoxybenzamide has been studied for its potential therapeutic applications in various scientific research fields such as neurology, oncology, and immunology. In neurology, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, this compound has been studied for its anti-tumor effects and may have potential applications in cancer therapy. In immunology, this compound has been shown to have immunomodulatory effects and may have potential applications in the treatment of autoimmune diseases.
特性
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-15(24)22-11-13-23(14-12-22)18-9-5-4-8-17(18)21-20(25)16-7-3-6-10-19(16)26-2/h3-10H,11-14H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJFRXIPLXNLRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(2-oxo-2,3-dihydro-1H-indol-1-yl)piperidin-1-yl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4408085.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-phenoxyacetamide](/img/structure/B4408095.png)

![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4408121.png)
![N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B4408129.png)

![1-{2-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4408136.png)
![4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}phenyl propionate](/img/structure/B4408142.png)
![4-[(ethylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4408145.png)
amine hydrochloride](/img/structure/B4408147.png)

![4-[(ethylsulfonyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B4408166.png)
amine hydrochloride](/img/structure/B4408171.png)